1-Pentanol, 5-cyclopropylidene-
Description
It features a cyclopropylidene group at the fifth carbon of the pentanol backbone, distinguishing it from linear pentanol isomers. This compound has been identified in botanical studies (e.g., Artemisia halodendron and Elsholtzia blanda) as a minor volatile organic compound (VOC) and in synthetic contexts, such as disposable diaper manufacturing .
Properties
IUPAC Name |
5-cyclopropylidenepentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h4,9H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREWHCDVHYRYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs: Pentanol Derivatives
Notes:
Botanical concentration in Artemisia halodendron .
Key Differences :
- Volatility and Solubility: The cyclopropylidene group in 1-Pentanol, 5-cyclopropylidene- likely reduces volatility compared to linear 1-pentanol due to increased molecular rigidity. This structural feature may also hinder hydrogen bonding, reducing water solubility relative to unsubstituted 1-pentanol .
- Biological Roles: While 1-pentanol is a well-documented microbial VOC linked to food spoilage (e.g., Hafnia alvei and Staphylococcus aureus) , 5-cyclopropylidene- derivatives are primarily associated with plant secondary metabolites, suggesting ecological roles in plant defense or signaling .
Cyclopropane-Containing Analogs
Key Differences :
- Functionality: Unlike triticonazole, which is a triazole-containing fungicide , 1-Pentanol, 5-cyclopropylidene- lacks heteroatoms beyond oxygen, limiting its pesticidal activity but enhancing compatibility with organic matrices (e.g., fragrances or polymers).
Functional Analogs: Alcohol-Based VOCs
Key Differences :
- Oxidation Sensitivity : Linear aldehydes like hexanal are prone to oxidation, whereas 5-cyclopropylidene- derivatives may exhibit greater stability due to restricted molecular conformation .
- Fragrance Potential: Nerolidol, a sesquiterpene alcohol, dominates plant volatile profiles , while 5-cyclopropylidene- pentanol’s lower abundance suggests niche roles in aroma or antimicrobial activity.
Preparation Methods
Substrate Design and Carbene-Based Cycloaddition
The cyclopropene ring can be introduced via [2+1] cycloaddition reactions between alkenes and carbenes. For 1-pentanol derivatives, this approach requires a terminal or internal alkene positioned at the fifth carbon. Using 4-penten-1-ol (HOCH₂CH₂CH₂CH₂CH₂) as the starting material, dichlorocarbene (generated from chloroform and a strong base like NaOH) adds to the double bond, forming a dichlorocyclopropane intermediate. Subsequent dehydrohalogenation with a non-nucleophilic base (e.g., potassium tert-butoxide) eliminates HCl, yielding the cyclopropene ring.
Reaction Scheme:
This method demands strict anhydrous conditions to prevent ring-opening reactions of the cyclopropene.
Transition Metal-Catalyzed Cyclopropanation
Rhodium or copper catalysts enable selective cyclopropanation using diazo compounds. For instance, ethyl diazoacetate (EDA) decomposes in the presence of Rh₂(OAc)₄ to generate a metallocarbene, which reacts with 4-penten-1-ol to form a cyclopropane ester. Oxidation and reduction steps then yield the alcohol. However, direct cyclopropene formation remains challenging due to competing side reactions.
Functional Group Interconversion Strategies
Reduction of Cyclopropenyl Ketones
5-cyclopropylidene-pentan-2-one serves as a ketone precursor, reducible to the alcohol via sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The ketone is synthesized through Friedel-Crafts acylation of a cyclopropene derivative or oxidation of a secondary alcohol.
Challenges:
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Cyclopropene rings are prone to ring-opening under strongly acidic or basic conditions.
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Catalytic hydrogenation risks saturating the cyclopropene double bond.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Carbene Cycloaddition | 35–45 | 85–90 | Direct ring formation | Requires toxic carbene precursors |
| Metal-Catalyzed | 50–60 | 90–95 | High selectivity | Costly catalysts |
| Elimination Reaction | 40–50 | 80–85 | Simple reagents | Competing side reactions |
| Ketone Reduction | 55–65 | 92–97 | Mild conditions | Multi-step synthesis |
Industrial Scalability and Environmental Impact
Large-scale production faces hurdles due to the low stability of cyclopropenes and the use of hazardous reagents (e.g., chloroform, diazo compounds). Green chemistry approaches, such as photochemical cyclopropanation or biocatalytic methods, remain underexplored but could mitigate environmental concerns .
Q & A
Q. How is 1-Pentanol, 5-cyclopropylidene- structurally characterized in phytochemical studies?
The compound is identified using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LCMS). These techniques separate and analyze volatile and semi-volatile compounds, with GC-MS providing fragmentation patterns for structural elucidation. For example, in Elsholtzia blanda, the compound was identified alongside other terpenoids and alcohols using GC-MS . Nuclear magnetic resonance (NMR) spectroscopy further confirms stereochemical details, such as the cyclopropane ring geometry.
Q. What are the natural sources of 1-Pentanol, 5-cyclopropylidene- and how is it extracted?
The compound is naturally found in plants such as Elsholtzia blanda, as part of phytochemical screenings. Extraction typically involves solvent-based methods (e.g., ethanol or hexane) using Soxhlet extraction or maceration, followed by chromatographic purification. The hydrophobic nature of the compound (due to the cyclopropane ring) necessitates non-polar solvents for efficient isolation .
Q. What spectroscopic techniques differentiate 1-Pentanol, 5-cyclopropylidene- from its isomers?
GC-MS retention indices and fragmentation patterns are critical for distinguishing isomers. The cyclopropane ring introduces unique mass spectral peaks (e.g., m/z signals corresponding to ring-opening fragments). NMR spectroscopy, particularly -NMR, identifies the cyclopropylidene group through characteristic chemical shifts (e.g., 10–25 ppm for cyclopropane carbons) .
Advanced Research Questions
Q. What experimental design strategies optimize the extraction or biosynthesis of 1-Pentanol, 5-cyclopropylidene-?
Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective for optimizing parameters like solvent polarity, extraction time, and temperature. For biosynthesis, one-factor-at-a-time (OFAT) and CCD can test variables such as precursor concentration (e.g., cyclopropane-containing substrates) and incubation conditions. Statistical validation (e.g., ANOVA) ensures model adequacy .
Q. How does the cyclopropane ring in 5-cyclopropylidene- affect the compound’s reactivity in oxidation studies?
The strained cyclopropane ring increases susceptibility to ring-opening reactions under oxidative conditions. Kinetic modeling (e.g., CBS-QB3 calculations) predicts dominant reaction pathways, such as hydrogen abstraction near the ring or radical-induced decomposition. Experimental validation in jet-stirred reactors (JSRs) at high pressure (10 atm) can measure species profiles and laminar flame speeds, comparing results with non-cyclopropane alcohols like 1-pentanol .
Q. How can computational models predict the thermodynamic properties of 1-Pentanol, 5-cyclopropylidene- in solvent systems?
Molecular dynamics (MD) simulations using force fields parameterized for cyclopropane-containing compounds can predict vapor-liquid equilibria and solvation free energies. Theoretical ultrasonic velocity models (e.g., Van Dael’s Ideal Mixing Relation) validated against experimental density and viscosity data in ternary systems (e.g., 1-pentanol + n-hexane) provide insights into molecular interactions. Chi-square tests assess model accuracy .
Q. What role does 1-Pentanol, 5-cyclopropylidene- play in plant biochemistry or bioactivity?
In Elsholtzia blanda, the compound is part of a suite of secondary metabolites with potential antimicrobial or antioxidant properties. Comparative metabolomics using LCMS can correlate its presence with bioactivity assays (e.g., DPPH radical scavenging). Synergistic effects with other phytochemicals (e.g., nerolidol) may enhance biological activity .
Data Contradiction and Analysis
Q. How do discrepancies in combustion kinetics between 1-Pentanol and its cyclopropane derivative inform mechanistic studies?
While 1-pentanol combustion follows well-established pathways (e.g., β-scission of alkoxy radicals), the cyclopropane ring in 5-cyclopropylidene- introduces competing pathways, such as ring-opening to form allylic radicals. Conflicting experimental and theoretical results (e.g., flame speed vs. model predictions) highlight the need for refined kinetic mechanisms incorporating strain energy calculations .
Methodological Tables
| Parameter | 1-Pentanol | 5-cyclopropylidene- derivative |
|---|---|---|
| Boiling Point | 138°C | ~150–160°C (estimated) |
| Key MS Fragments | m/z 55, 70 (CH) | m/z 68 (cyclopropane ring-opening) |
| Oxidation Stability | High | Moderate (strain-induced reactivity) |
| Extraction Solvent | Ethanol/water | n-Hexane/dichloromethane |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
